molecular formula C14H21ClN2O3 B2756589 t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate CAS No. 1875345-98-4

t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate

Cat. No.: B2756589
CAS No.: 1875345-98-4
M. Wt: 300.78
InChI Key: IEFNZIIMRKEQFB-UHFFFAOYSA-N
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Description

t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate is a synthetic carbamate derivative of interest in medicinal chemistry and neuroscience research. Its molecular structure, featuring a carbamate group protected by a tert-butyl (Boc) group and a chloro-hydroxybenzyl moiety, is characteristic of compounds investigated as potential multi-target directed ligands (MTDLs) for complex neurodegenerative diseases . Research into analogous compounds suggests this class may act as pleiotropic prodrugs or acetylcholinesterase (AChE) inhibitors . The Boc-protected carbamate group can be selectively removed under mild acidic conditions, making it a valuable intermediate for synthesizing more complex molecules, such as those targeting AChE and 5-HT4 receptors, a dual mechanism explored for potential symptomatic and disease-modifying benefits in Alzheimer's disease models . This compound is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-[2-[(5-chloro-2-hydroxyphenyl)methylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3/c1-14(2,3)20-13(19)17-7-6-16-9-10-8-11(15)4-5-12(10)18/h4-5,8,16,18H,6-7,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFNZIIMRKEQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate typically involves the reaction of Boc anhydride with ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production methods for carbamates often involve the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. For example, the use of cesium carbonate and TBAI in the presence of carbon dioxide and halides enables the efficient synthesis of carbamates under mild conditions .

Chemical Reactions Analysis

Types of Reactions

t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Synthesis of Pharmaceuticals
t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate serves as a synthetic intermediate in the preparation of several pharmaceutical compounds. Notably, it is involved in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound's structure allows it to participate in reactions that yield biologically active derivatives, enhancing its utility in drug development .

Pharmacological Properties
Research indicates that derivatives of t-butyl carbamate exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. For example, compounds synthesized from t-butyl carbamate derivatives have shown promising results in inhibiting inflammatory responses in animal models, suggesting potential therapeutic applications in treating pain and inflammation .

Case Study 1: Anti-inflammatory Activity

A study conducted on various t-butyl carbamate derivatives demonstrated their anti-inflammatory properties through a carrageenan-induced rat paw edema model. The compounds exhibited inhibition percentages ranging from 39% to over 54%, indicating their potential as anti-inflammatory agents .

Case Study 2: Synthesis for Drug Development

In another research effort, this compound was utilized as a key intermediate in the synthesis of new compounds aimed at improving the efficacy of existing medications. The focus was on optimizing synthetic pathways to enhance yield and reduce by-products, thereby making the process more efficient for pharmaceutical applications .

Comparative Data Table

Property/Aspect This compound Lacosamide
Chemical Structure C14H22ClN3O3C13H18ClN3O3
Primary Use Intermediate for drug synthesisAnticonvulsant
Pharmacological Activity Anti-inflammatory, analgesicAnticonvulsant
Synthesis Method Reaction with tert-butyl chloroformateDerived from carbamate
Research Findings Effective in reducing inflammationEffective against seizures

Mechanism of Action

The mechanism of action of t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name (Identifier) Carbamate Group Aromatic Substituents Key Functional Groups Structural Implications
Target Compound t-Butyl 5-chloro-2-hydroxybenzyl Ethylamino linker High lipophilicity; H-bond donor
Thiazolylmethylcarbamate analogs (w, x, y, z) Thiazol-5-ylmethyl Thiazole rings, hydroperoxypropan Hydroperoxy, methylureido Enhanced π-π interactions; redox activity
Methyl N-4-[...] (BP237) Methyl 5-chloro-2-methoxybenzamido Benzenesulfonyl Increased polarity; sulfonamide bioactivity

Functional Group Analysis

  • Carbamate Substituents :

    • The t-butyl group in the target compound confers greater steric shielding and lipophilicity compared to the methyl group in BP237 or the thiazolylmethyl groups in analogs. This may reduce enzymatic degradation but limit aqueous solubility .
    • Thiazolylmethyl carbamates () introduce heteroaromaticity, enabling π-π stacking in enzyme active sites, whereas the benzenesulfonyl group in BP237 may enhance binding to sulfonamide-targeted proteins .
  • Aromatic Substituents: The 5-chloro-2-hydroxybenzyl moiety in the target compound offers a balance of H-bond donation (hydroxyl) and electron withdrawal (chlorine). Thiazole-containing analogs () leverage the heterocycle’s electron-deficient nature for charge-transfer interactions, while hydroperoxypropan groups introduce oxidative reactivity, possibly useful in prodrug designs .
  • Linkers and Additional Groups: The ethylamino linker in the target compound provides conformational flexibility, whereas BP237’s sulfonyl group rigidifies the structure, possibly favoring specific binding orientations .

Pharmacological and Physicochemical Implications

  • Lipophilicity (LogP) :
    • The t-butyl group likely increases LogP compared to methyl or thiazolylmethyl carbamates, favoring blood-brain barrier penetration but complicating formulation .
  • Metabolic Stability :
    • The hydroxyl group in the target compound may undergo glucuronidation, whereas BP237’s methoxy group resists phase I oxidation, extending half-life .
  • Target Selectivity :
    • Thiazole-based analogs () may target enzymes with aromatic pockets (e.g., kinases), while the sulfonamide in BP237 aligns with carbonic anhydrase or protease inhibitors .

Research Findings and Limitations

  • Available Data : Direct comparative pharmacological data (e.g., IC50, bioavailability) for these compounds are absent in the provided evidence. Conclusions are inferred from structural trends and established carbamate chemistry.

Biological Activity

t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate, a carbamate derivative, exhibits significant biological activity that has been explored through various studies. This article details the compound's mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl carbamate moiety linked to a 5-chloro-2-hydroxybenzyl group via an ethyl chain. The structural characteristics contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in diseases characterized by enzyme dysregulation.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that are crucial for maintaining physiological balance.

Biological Activity and Research Findings

Research has demonstrated several key biological activities associated with this compound:

  • Antioxidant Properties : In a study focused on oxidative stress, the compound was found to alleviate cell apoptosis induced by oxygen-glucose deprivation/reperfusion (OGD/RP). It significantly reduced intracellular reactive oxygen species (ROS) levels and enhanced the activity of antioxidant enzymes such as catalase and manganese superoxide dismutase (Mn-SOD) .
  • Cytotoxic Activity : The compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The structure-activity relationship indicated that modifications in the substituents could enhance its efficacy against specific cancer types .
  • Protease Inhibition : this compound was evaluated for its inhibitory effects on SARS-CoV 3CL protease. The results showed promising IC50 values, indicating its potential as a therapeutic agent against viral infections .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted how variations in the chemical structure influence biological activity:

Compound Variation Biological Activity IC50/EC50 Values
5-Chloro substitutionEnhanced cytotoxicityIC50 < 10 µM
Hydroxyl groupIncreased antioxidant activityEC50 = 20 µM
Ethyl linkerImproved receptor bindingEC50 = 15 µM

These findings suggest that specific modifications can lead to enhanced potency and selectivity for desired biological targets.

Case Studies

  • Oxidative Stress and Neuroprotection : A study demonstrated that the compound could protect neuronal cells from oxidative damage, indicating its potential role in neurodegenerative diseases .
  • Antiviral Activity : In vitro studies showed that the compound effectively inhibited viral proteases, providing a foundation for further development as an antiviral agent .
  • Cancer Therapeutics : Several derivatives of this carbamate have been synthesized and tested for their ability to induce apoptosis in cancer cells, showcasing significant potential in cancer therapy .

Q & A

Q. What are the optimal conditions for synthesizing t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate to maximize yield and purity?

  • Methodological Answer : Nucleophilic substitution and carbamate protection are critical steps. Use amines (e.g., benzylamine derivatives) under mild conditions (e.g., DCM, 0–25°C) to minimize side reactions . Hydrolysis of intermediates should employ controlled acidic conditions (e.g., HCl in dioxane) to preserve the tert-butyl group . Computational tools (e.g., retrosynthesis analysis via REAXYS or PISTACHIO databases) can predict viable pathways and optimize reagent ratios .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective for initial isolation. Recrystallization from ethanol/water mixtures improves purity (>95%) . Confirm purity via HPLC (C18 column, UV detection at 254 nm) and cross-validate with COA (Certificate of Analysis) protocols .

Q. How can researchers characterize the structural integrity of this carbamate post-synthesis?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1^1H, ~80 ppm for 13^{13}C) and the 5-chloro-2-hydroxybenzyl moiety (aromatic protons δ 6.8–7.5 ppm) . HRMS (ESI+) should match the exact mass (e.g., [M+H]+^+ at 313.12 g/mol). IR spectroscopy verifies carbamate C=O stretching (~1680–1720 cm1^{-1}) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : The carbamate is stable in neutral conditions but hydrolyzes under strong acids (HCl) or bases (NaOH), releasing CO2_2 and the corresponding amine . Store at 2–8°C in anhydrous environments to prevent degradation . Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution during synthesis?

  • Methodological Answer : Regioselectivity arises from electronic effects (e.g., chloro and hydroxy groups on the benzyl moiety directing attack) and steric hindrance from the tert-butyl group. Density Functional Theory (DFT) calculations (e.g., using Gaussian) model transition states to rationalize selectivity . Kinetic studies under varying temperatures can validate computational predictions .

Q. How can computational modeling predict reaction pathways and intermediate stability for this carbamate?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., via GRRM or AFIR methods) map energy landscapes for intermediates like the azide or amine precursors . Solvent effects (e.g., PCM models in Gaussian) refine activation energies. Pair with experimental validation using in-situ FTIR or LC-MS to track intermediates .

Q. How should researchers address contradictions in spectroscopic data between predicted and observed NMR shifts?

  • Methodological Answer : Use statistical Design of Experiments (DoE) to isolate variables (e.g., solvent, concentration) affecting chemical shifts . Compare computed shifts (via ACD/Labs or ChemDraw) with experimental data. For ambiguous peaks, 2D NMR (COSY, HSQC) resolves coupling patterns .

Q. What strategies exist for modifying the carbamate group to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer : Replace the tert-butyl group with alternative protecting groups (e.g., Boc, Fmoc) to modulate lipophilicity . Evaluate hydrolysis rates under physiological conditions (pH 7.4, 37°C) to correlate stability with bioactivity . Use SPR (Surface Plasmon Resonance) to measure binding affinity to target proteins .

Q. What analytical approaches resolve co-elution issues in HPLC analysis of this compound?

  • Methodological Answer : Optimize mobile phase composition (e.g., add 0.1% TFA to improve peak symmetry) or switch to UPLC with sub-2µm particles for higher resolution . For persistent co-elution, employ LC-MS/MS (MRM mode) to distinguish species by mass .

Q. How does the electronic nature of substituents influence the hydrolysis kinetics of the tert-butyl carbamate group?

  • Methodological Answer :
    Electron-withdrawing groups (e.g., -Cl) on the benzyl moiety accelerate hydrolysis by polarizing the C=O bond. Monitor kinetics via 1^1H NMR (disappearance of tert-butyl signal) under controlled pH . Hammett plots (σ values vs. ln(k)) quantify electronic effects .

Notes

  • Ethical Compliance : Adhere to ECHA guidelines for in vitro use only .

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